molecular formula C23H29NO4 B1615413 Dihydrothevinone CAS No. 16196-82-0

Dihydrothevinone

Cat. No.: B1615413
CAS No.: 16196-82-0
M. Wt: 383.5 g/mol
InChI Key: KRWAWNXEYPCCLG-LLGZQOTFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dihydrothevinone involves multiple steps, starting from thebaine, a naturally occurring opiate alkaloid. The process includes:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the integrity of the complex molecular structure .

Chemical Reactions Analysis

Types of Reactions: Dihydrothevinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various morphinan derivatives with altered functional groups, which can have different pharmacological properties .

Scientific Research Applications

Dihydrothevinone has several scientific research applications:

    Chemistry: Used as a reactant in the synthesis of other complex organic molecules.

    Biology: Studied for its interactions with biological systems, particularly in the context of opioid receptors.

    Medicine: Investigated for its potential therapeutic effects, including analgesic properties.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The compound exerts its effects primarily through interactions with opioid receptors in the central nervous system. It binds to these receptors, modulating pain perception and producing analgesic effects. The molecular targets include mu, delta, and kappa opioid receptors, and the pathways involved are related to the inhibition of neurotransmitter release and modulation of pain signaling .

Comparison with Similar Compounds

    Morphine: Another morphinan derivative with potent analgesic properties.

    Codeine: A less potent opioid used for mild to moderate pain relief.

    Thebaine: The precursor to Dihydrothevinone

Uniqueness: this compound is unique due to its specific structural features, such as the epoxy group and methoxy groups, which contribute to its distinct pharmacological profile. Its synthesis from thebaine and the resulting structural modifications make it a valuable compound for research and therapeutic applications .

Properties

CAS No.

16196-82-0

Molecular Formula

C23H29NO4

Molecular Weight

383.5 g/mol

IUPAC Name

1-[(1S,2S,6R,14R,15R,16S)-11,15-dimethoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-16-yl]ethanone

InChI

InChI=1S/C23H29NO4/c1-13(25)15-12-21-7-8-23(15,27-4)20-22(21)9-10-24(2)17(21)11-14-5-6-16(26-3)19(28-20)18(14)22/h5-6,15,17,20H,7-12H2,1-4H3/t15-,17-,20-,21-,22+,23-/m1/s1

InChI Key

KRWAWNXEYPCCLG-LLGZQOTFSA-N

Isomeric SMILES

CC(=O)[C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)OC)O4)C)OC

SMILES

CC(=O)C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OC)O4)C)OC

Canonical SMILES

CC(=O)C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OC)O4)C)OC

16196-82-0

Pictograms

Acute Toxic; Irritant

Origin of Product

United States

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